2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
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Overview
Description
2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl group, a dioxooctahydroisoindole moiety, and a benzoate ester, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps:
Formation of the Biphenyl-4-yl Intermediate: This step involves the coupling of biphenyl with a suitable reagent to introduce the 4-yl substituent.
Synthesis of the Dioxooctahydroisoindole Moiety: This can be achieved through a series of cyclization reactions starting from a suitable precursor.
Esterification: The final step involves the esterification of the intermediate compounds to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and isoindole moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development studies. It could be screened for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yloxy Acetic Acid Derivatives: These compounds share the biphenyl moiety and have been studied for their anti-inflammatory and analgesic properties.
Isoindole Derivatives: Compounds with the isoindole structure are known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C32H25NO5 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C32H25NO5/c34-27(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-38-32(37)21-7-4-8-22(15-21)33-30(35)28-23-13-14-24(26-16-25(23)26)29(28)31(33)36/h1-15,23-26,28-29H,16-17H2 |
InChI Key |
VXFFLTJFIBTXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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